molecular formula C22H19BrN6O B11674741 (E)-N'-(3-Bromobenzylidene)-3',5'-dimethyl-1'-phenyl-1H,1'H-3,4'-bipyrazole-5-carbohydrazide

(E)-N'-(3-Bromobenzylidene)-3',5'-dimethyl-1'-phenyl-1H,1'H-3,4'-bipyrazole-5-carbohydrazide

Cat. No.: B11674741
M. Wt: 463.3 g/mol
InChI Key: KVIFMKWBPYNWMS-ZMOGYAJESA-N
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Description

This compound is characterized by its unique structure, which includes a bipyrazole core, a bromobenzylidene group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(3-Bromobenzylidene)-3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 3-bromobenzaldehyde with 3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(3-Bromobenzylidene)-3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(E)-N’-(3-Bromobenzylidene)-3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (E)-N’-(3-Bromobenzylidene)-3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological system being studied .

Properties

Molecular Formula

C22H19BrN6O

Molecular Weight

463.3 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H19BrN6O/c1-14-21(15(2)29(28-14)18-9-4-3-5-10-18)19-12-20(26-25-19)22(30)27-24-13-16-7-6-8-17(23)11-16/h3-13H,1-2H3,(H,25,26)(H,27,30)/b24-13+

InChI Key

KVIFMKWBPYNWMS-ZMOGYAJESA-N

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)N/N=C/C4=CC(=CC=C4)Br

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)Br

Origin of Product

United States

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